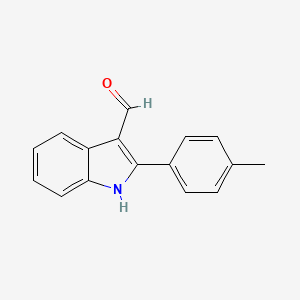

2-(4-methylphenyl)-1H-indole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The description of a compound usually includes its IUPAC name, common names, structural formula, and molecular weight. It may also include the type of compound it is (e.g., an indole derivative) and its relevance or use in certain fields .

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used may include X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, the conditions under which the reaction occurs, the mechanism of the reaction, and the rate of the reaction .Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility in different solvents, and its chemical stability. Other properties like color, odor, taste, and texture may also be described .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Development

- Synthetic Analogues and Derivatives : 2-(4-methylphenyl)-1H-indole-3-carbaldehyde serves as a key intermediate in the synthesis of various complex molecular structures. For instance, it has been used in the efficient synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles, which are synthetic analogues of indole-2,3-quinodimethane, showcasing its versatility in organic synthesis (Gribble, Jiang, & Liu, 2002).

Chemical Complex Formation

- Formation of Schiff Bases and Complexes : This compound is instrumental in the formation of Schiff bases, as seen in its reaction with semicarbazide hydrochloride. These bases are then utilized to react with tungsten oxotetrachloride, forming hepta-coordinated semicarbazato complexes of oxotungsten(VI), indicating its utility in inorganic chemistry and complex formation (Kanoongo, Singh, & Tandon, 1990).

Applications in Fluorescence and Coordination Chemistry

- Fluorescence Properties : The compound's derivatives, like phenylmercury derivatives of 3-hydroxy-1-methylindole-2-carbaldehyde imines, exhibit fluorescence with typical Stokesian shifts. This suggests potential applications in materials science, particularly in the development of fluorescent materials (Shepelenko et al., 1989).

Catalysis and Organic Reactions

- Catalysis and Synthesis : The compound is used in gold-catalyzed cycloisomerizations, demonstrating its role in facilitating complex organic reactions. This highlights its importance in synthetic organic chemistry and as a catalyst in various chemical transformations (Kothandaraman, Mothe, Toh, & Chan, 2011).

Pharmaceutical and Biological Applications

- Pharmaceutical Synthesis : In the pharmaceutical domain, it is used in the synthesis of compounds with anti-tumor, antimicrobial, and anti-inflammatory properties. This indicates its significant role in drug discovery and medicinal chemistry (Madan, 2020).

Wirkmechanismus

Target of Action

Similar compounds with indole and benzimidazole moieties have been found to exhibit antimicrobial activity . These compounds are known to target key functional proteins in bacterial cell division, such as FtsZ .

Mode of Action

Compounds with similar structures have been found to inhibit the function of key proteins involved in bacterial cell division . This inhibition disrupts the normal cell division process, leading to the death of the bacterial cells.

Biochemical Pathways

It can be inferred from related compounds that it may interfere with the bacterial cell division process by inhibiting key functional proteins . The downstream effects of this inhibition could include disruption of cell division and growth, leading to the death of the bacterial cells.

Result of Action

Based on the antimicrobial activity of similar compounds, it can be inferred that the compound may lead to the death of bacterial cells by disrupting their cell division process .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-methylphenyl)-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-11-6-8-12(9-7-11)16-14(10-18)13-4-2-3-5-15(13)17-16/h2-10,17H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCBLGKSXATWHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-3-nitro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2353946.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(phenyl)methanone](/img/structure/B2353951.png)

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2353952.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-nitrophenyl)furan-2-carboxamide](/img/structure/B2353953.png)

![2,2,2-Trifluoro-1-[3-(thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one](/img/structure/B2353959.png)

![Ethyl 3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2353965.png)

![N-(4-(4-benzylpiperidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2353968.png)